molecular formula C16H12ClNO B492371 (3-chlorophenyl)(isoquinolin-1-yl)methanol

(3-chlorophenyl)(isoquinolin-1-yl)methanol

Katalognummer: B492371
Molekulargewicht: 269.72g/mol
InChI-Schlüssel: YJKRUMZOULHZAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-chlorophenyl)(isoquinolin-1-yl)methanol is a chemical compound that features a chlorinated phenyl group and an isoquinoline moiety connected via a methanol linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-chlorophenyl)(isoquinolin-1-yl)methanol can be achieved through several methods. One common approach involves the hydroxymethylation of azaarenes with methanol under electrophotocatalytic conditions . This method typically employs a catalyst such as bis(triphenylphosphine)palladium chloride and involves the use of methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophotocatalytic processes, ensuring high yield and purity. The optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

(3-chlorophenyl)(isoquinolin-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Halogen substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation reactions often employ reagents like chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(3-chlorophenyl)(isoquinolin-1-yl)methanol has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3-chlorophenyl)(isoquinolin-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3-chlorophenyl)(3,4-dihydroquinolin-1-yl)methanone
  • (6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol

Uniqueness

(3-chlorophenyl)(isoquinolin-1-yl)methanol is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chlorinated phenyl group and an isoquinoline moiety makes it particularly valuable in medicinal chemistry and organic synthesis .

Eigenschaften

Molekularformel

C16H12ClNO

Molekulargewicht

269.72g/mol

IUPAC-Name

(3-chlorophenyl)-isoquinolin-1-ylmethanol

InChI

InChI=1S/C16H12ClNO/c17-13-6-3-5-12(10-13)16(19)15-14-7-2-1-4-11(14)8-9-18-15/h1-10,16,19H

InChI-Schlüssel

YJKRUMZOULHZAT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O

Kanonische SMILES

C1=CC=C2C(=C1)C=CN=C2C(C3=CC(=CC=C3)Cl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.